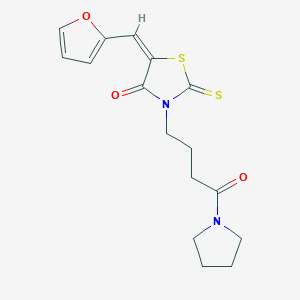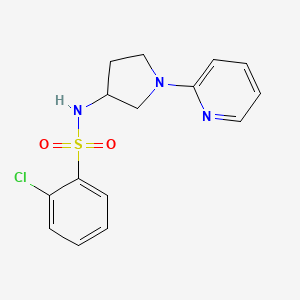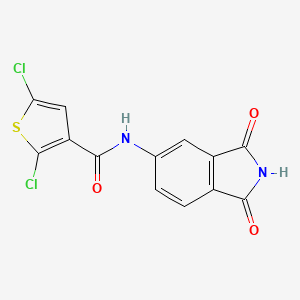
(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine, also known as THP-PA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. THP-PA is a chiral compound, meaning it has two enantiomers, (R)-THP-PA and (S)-THP-PA. In
Mecanismo De Acción
The exact mechanism of action of (S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine is not fully understood. However, it has been suggested that it acts as a sigma-1 receptor agonist, which may lead to various physiological effects.
Biochemical and Physiological Effects
(S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can modulate calcium signaling and inhibit the proliferation of cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine in lab experiments is its potential as a sigma-1 receptor ligand. This may allow for the study of various physiological processes that are regulated by this receptor. However, one limitation is that the exact mechanism of action of (S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving (S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine. One area of interest is its potential as a neuroprotective agent in neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models of these diseases. Additionally, (S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine may have potential as an anticancer agent, and further studies are needed to explore this possibility. Finally, (S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine may have potential as a therapeutic agent for various other physiological processes that are regulated by the sigma-1 receptor.
Métodos De Síntesis
(S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of (S)-3-chloro-1,2-propanediol with pyrrolidine to form (S)-3-(pyrrolidin-1-yl)propane-1,2-diol. This intermediate is then reacted with 2,4,5-trimethoxybenzaldehyde to form (S)-3-(2,4,5-trimethoxybenzyl)pyrrolidine. Finally, this compound is reduced using sodium borohydride to form (S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine.
Aplicaciones Científicas De Investigación
(S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine has potential applications in various fields of scientific research. It has been studied for its potential as a ligand for the sigma-1 receptor, which is involved in various physiological processes such as pain, depression, and addiction. Sigma-1 receptor ligands have also been studied for their potential as neuroprotective agents in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(3S)-1-(oxan-4-yl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-8-1-4-11(7-8)9-2-5-12-6-3-9/h8-9H,1-7,10H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQDRISFVOYKQU-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Aminomethyl)phenyl]urea](/img/structure/B3019566.png)
![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B3019569.png)

![Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3019573.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B3019577.png)
![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B3019578.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B3019580.png)


![2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B3019584.png)

![2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole](/img/structure/B3019586.png)